molecular formula C11H8F3N B1358653 2-Methyl-7-(trifluoromethyl)quinoline CAS No. 324-32-3

2-Methyl-7-(trifluoromethyl)quinoline

Cat. No.: B1358653
CAS No.: 324-32-3
M. Wt: 211.18 g/mol
InChI Key: VIBTYGFMDABZCD-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-7-(trifluoromethyl)quinoline involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones. The Skraup cyclization is a notable example, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically employs large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Methyl-7-(trifluoromethyl)quinoline has shown potential in drug development due to its unique structural features. Research indicates that it possesses significant biological activity, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability, which are crucial for antimicrobial efficacy.

Antitumor Activity

In vivo studies have indicated that this compound can reduce tumor sizes in animal models. For instance, modifications of this compound have been tested against chloroquine-resistant strains of Plasmodium berghei, showing promise as a potential antimalarial agent.

2. Agrochemicals

The compound is utilized in the synthesis of agrochemicals, where its fluorinated structure contributes to the efficacy and stability of various pesticides and herbicides. Its ability to enhance the performance of agrochemical formulations makes it a valuable building block in agricultural applications.

3. Materials Science

In materials science, this compound is explored for its role in developing new materials with enhanced properties. Its chemical stability and reactivity allow it to be used in the synthesis of advanced materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant effectiveness at low concentrations, suggesting potential for development as a new antibiotic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 2: Antitumor Activity

In a preclinical study involving tumor-bearing mice, treatment with derivatives of this compound resulted in a reduction of tumor size and improved survival rates compared to controls. This highlights its potential as an anticancer therapeutic agent.

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control050
Compound A4080
Compound B6090

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: 2-Methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both a methyl and a trifluoromethyl group on the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making it a valuable modification in drug design .

Biological Activity

2-Methyl-7-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure : The compound belongs to the quinoline family, characterized by a bicyclic structure with a nitrogen atom in the aromatic ring. The presence of a trifluoromethyl group enhances its lipophilicity, which may improve cell membrane permeability and bioavailability.

Synthesis Methods : Various synthetic routes have been developed for this compound, often involving multi-step organic reactions. These methods typically focus on modifying the quinoline framework to enhance biological activity or target specific pathways.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and antitumor agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the trifluoromethyl group may play a crucial role in enhancing antimicrobial properties due to increased lipophilicity and interaction with bacterial membranes.

Antitumor Activity

Several studies have assessed the anticancer potential of quinoline derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

CompoundCell LineIC50 (µM)
This compoundMCF-75.88
This compoundHepG23.01
This compoundA5492.81

The mechanism of action for quinoline derivatives often involves interaction with various biological targets, including enzymes and receptors involved in cellular processes. Specifically, these compounds may inhibit key metabolic pathways or interfere with DNA replication in cancer cells .

  • Target Interaction : Quinoline compounds are known to interact with enzymes such as topoisomerases and kinases.
  • Biochemical Pathways : They can modulate pathways related to cell proliferation and apoptosis, contributing to their antitumor effects.
  • Pharmacokinetics : The compound's molecular characteristics influence its absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

In a study investigating various quinoline derivatives, including this compound, researchers found that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural features in determining biological efficacy.

Case Study 2: Antitumor Activity

A preclinical evaluation of quinoline derivatives demonstrated significant antitumor activity against multiple cancer cell lines. The study reported that compounds similar to this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin . This suggests potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-7-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves cyclocondensation reactions of trifluoroacetyl enamine precursors, metal-catalyzed cyclizations (e.g., nickel or gold catalysts), or Friedländer annulation. For example:

  • Cyclocondensation : Trifluoroacetyl enamines react under acidic conditions (H₂SO₄ or polyphosphoric acid) to yield the quinoline core. Yields (65–92%) depend on solvent polarity and temperature control to minimize side reactions .
  • Metal-Catalyzed Routes : Nickel-catalyzed insertion reactions with alkynes and sulfur-containing precursors enable regioselective trifluoromethyl group incorporation. Catalyst loading (5–10 mol%) and ligand choice (e.g., phosphines) critically affect efficiency .
  • Optimization : Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer:

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. Methyl groups at position 2 resonate as singlets (δ 2.5–2.7 ppm in ¹H NMR), while quinoline protons show distinct splitting patterns (e.g., H-3 at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the exact mass (calc. for C₁₁H₉F₃N: 212.0695). Fragmentation patterns often include loss of CF₃ (69 Da) .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, and quinoline ring C=N/C=C at 1500–1600 cm⁻¹ .

Q. How can researchers assess the in vitro antitumor activity of this compound derivatives, and what cellular models are appropriate?

  • Methodological Answer:

  • Cytotoxicity Assays : Use MTT or SRB assays against human cancer cell lines (e.g., MCF-7, HeLa, or A549). IC₅₀ values should be compared to reference drugs (e.g., doxorubicin). Ensure replicates (n ≥ 3) and solvent controls (DMSO < 0.1%) .
  • Mechanistic Studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (c-Met kinase inhibition) validate bioactivity. Dose-response curves (1–100 μM) clarify potency .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software be optimized for such structures?

  • Methodological Answer:

  • Challenges : CF₃ groups cause disorder in crystal lattices due to rotational flexibility. High-resolution data (d-spacing < 0.8 Å) are critical. Use low-temperature (100 K) data collection to minimize thermal motion .
  • SHELX Optimization : Refine CF₃ groups with restrained isotropic displacement parameters (ISOR). For twinned crystals, apply TWIN/BASF commands. Validate H-atom positions using SHELXL’s HFIX constraints .

Q. How do competing reaction pathways during synthesis lead to byproducts, and what strategies mitigate these issues?

  • Methodological Answer:

  • Byproduct Formation : Acylation at competing sites (e.g., O- vs. N-acylation) generates isomers (e.g., pyranoquinoline diones). Monitor via TLC and LC-MS during reaction progression .
  • Mitigation : Use regioselective catalysts (e.g., AuCl₃ for cyclization) or protective groups (Boc for amines). Adjust pH in aqueous workup to isolate desired products .

Q. What computational methods are suitable for predicting the bioactivity of trifluoromethyl-substituted quinolines, and how do they correlate with experimental data?

  • Methodological Answer:

  • QSAR Modeling : Use Gaussian or Schrödinger suites to calculate electronic parameters (HOMO/LUMO, logP). Correlate with experimental IC₅₀ values using regression analysis .
  • Docking Studies : AutoDock Vina or Glide can predict binding to targets like c-Met kinase. Validate with mutagenesis assays on key residues (e.g., Met1160) .

Q. How can researchers resolve contradictions in biological activity data across studies on similar quinoline derivatives?

  • Methodological Answer:

  • Standardization : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. resazurin assays). Report IC₅₀ values with 95% confidence intervals .
  • Meta-Analysis : Compare logD (lipophilicity) and metabolic stability (microsomal assays) to contextualize potency variations. Address batch-to-batch purity differences via HPLC validation .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBTYGFMDABZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625603
Record name 2-Methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-32-3
Record name 2-Methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethyl)aniline (12.43 mL, 99.92 mmol) in 6 N HCl (50 mL) in water was added (E)-but-2-enal (18.77 mL, 229.8 mmol) dropwise at reflux. The reaction was stirred at reflux for 3 hours. After cooling to ambient temperature, ethyl acetate (200 mL) was added. The aqueous layer was separated, basified with ammonium hydroxide to about pH 9, and extracted with DCM (2×200 mL). The combined organic layers were dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 2-methyl-7-(trifluoromethyl)quinoline (6.1 g, 28.9%) as a solid.
Quantity
12.43 mL
Type
reactant
Reaction Step One
Quantity
18.77 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-7-(trifluoromethyl)quinoline
2-Methyl-7-(trifluoromethyl)quinoline
2-Methyl-7-(trifluoromethyl)quinoline
2-Methyl-7-(trifluoromethyl)quinoline
2-Methyl-7-(trifluoromethyl)quinoline
2-Methyl-7-(trifluoromethyl)quinoline

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